N-{[4-butyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
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Overview
Description
N-{[4-butyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound that features a unique combination of a triazole ring, an adamantane core, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-butyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a suitable nitrile.
Attachment of the Adamantane Core: The adamantane core is introduced through a nucleophilic substitution reaction, where the triazole ring is reacted with an adamantane derivative.
Introduction of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where the intermediate compound is reacted with an amine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[4-butyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
N-{[4-butyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be explored for its potential as an antiviral or anticancer agent due to its unique structural features.
Materials Science: The compound can be used in the development of novel materials with specific properties such as enhanced stability or conductivity.
Industrial Chemistry: It can serve as a precursor for the synthesis of other complex organic molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of N-{[4-butyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The adamantane core provides structural rigidity, enhancing the compound’s binding affinity and specificity. The carboxamide group can form hydrogen bonds with target molecules, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
N-{[4-butyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide: shares similarities with other triazole-adamantane derivatives.
Bis(2-ethylhexyl) terephthalate: Another compound with a complex structure used in industrial applications.
Dichloroaniline: An aniline derivative with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a triazole ring, an adamantane core, and a carboxamide group, which imparts distinct chemical and biological properties not commonly found in other compounds.
Properties
IUPAC Name |
N-[(4-butyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4OS/c1-3-4-5-23-16(21-22-18(23)25-2)12-20-17(24)19-9-13-6-14(10-19)8-15(7-13)11-19/h13-15H,3-12H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQGNXZIHNNMMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SC)CNC(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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